(4-(Benzylthio)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzylthio)phenyl)boronic acid is an organic compound with the molecular formula C13H13BO2S. It is a boronic acid derivative characterized by the presence of a benzylthio group attached to a phenyl ring, which is further connected to a boronic acid moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzylthio)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzylthio)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid moiety can be reduced to form boranes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Boranes
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
(4-(Benzylthio)phenyl)boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Acts as a ligand in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes.
Industry: Employed in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-(Benzylthio)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The benzylthio group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 4-Tert-butylphenylboronic acid
Comparison
Compared to similar compounds, (4-(Benzylthio)phenyl)boronic acid is unique due to the presence of the benzylthio group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a versatile tool in various scientific applications.
Properties
IUPAC Name |
(4-benzylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXFJPATEOZQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.